molecular formula C28H33N5O2 B3010443 N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1219202-19-3

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B3010443
CAS No.: 1219202-19-3
M. Wt: 471.605
InChI Key: TUFQEMGHWHYPHW-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C28H33N5O2 and its molecular weight is 471.605. The purity is usually 95%.
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Scientific Research Applications

NMDA Receptor Antagonism

Compounds derived from 4-benzylpiperidine, including N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, have been identified as potent antagonists of the NR2B subunit-selective NMDA receptor. These derivatives show promise in animal models for hyperalgesia, highlighting their potential therapeutic applications in pain management (Borza et al., 2007).

HIV-1 Reverse Transcriptase Inhibition

N-phenyl piperidine analogs, which include structural elements of this compound, have shown efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These compounds exhibit potent activity against both wild-type HIV-1 and resistant mutant viruses (Tang et al., 2010).

CCR5 Antagonism in HIV-1 Inhibition

Incorporating polar groups into the structure of piperidine-4-carboxamide derivatives, which includes this compound, led to the development of TAK-220, a potent CCR5 antagonist with significant anti-HIV-1 activity. This compound inhibits HIV-1 replication in human cells and has shown promise as a clinical candidate for HIV treatment (Imamura et al., 2006).

Histamine H3 Receptor Ligands

Compounds related to this compound have been synthesized and tested for their affinity to human histamine H3 receptors. These compounds exhibit high affinity and receptor subtype selectivity, making them potential candidates for the development of new H3R ligands with promising drug-like properties (Sadek et al., 2014).

Antibacterial Applications

Metal complexes of benzamides, structurally related to this compound, have demonstrated significant antibacterial activity against various bacterial strains. These findings suggest potential applications in developing new antibacterial agents (Khatiwora et al., 2013).

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O2/c34-28(31-24-13-15-32(16-14-24)20-22-7-3-1-4-8-22)23-11-17-33(18-12-23)26-19-27(30-21-29-26)35-25-9-5-2-6-10-25/h1-10,19,21,23-24H,11-18,20H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFQEMGHWHYPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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